



# Application Notes and Protocols: In Vitro Dissolution Testing for Amlodipine Besylate Tablets

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Amlodipine Besylate |           |
| Cat. No.:            | B192989             | Get Quote |

#### Introduction

Amlodipine Besylate is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina. As a Biopharmaceutics Classification System (BCS) Class I drug, it exhibits both high solubility and high permeability.[1][2] The in vitro dissolution test is a critical quality control parameter that ensures batch-to-batch consistency and can serve as a surrogate for in vivo bioequivalence studies, often referred to as a "biowaiver".[2] This document provides detailed protocols for the two most common dissolution testing approaches for immediate-release amlodipine besylate tablets: the official United States Pharmacopeia (USP) compendial method and the multi-pH method used for BCS-based biowaiver applications.

# **Summary of Dissolution Methods**

The following table summarizes the key parameters for the primary dissolution testing protocols for **Amlodipine Besylate** tablets.



| Parameter           | USP Compendial Method                                                             | BCS-Based Biowaiver<br>Method                                                                                               |
|---------------------|-----------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Apparatus           | USP Apparatus 2 (Paddles)[3]<br>[4]                                               | USP Apparatus 2 (Paddles)                                                                                                   |
| Dissolution Media   | 0.01 N Hydrochloric Acid (HCl)                                                    | <ol> <li>pH 1.2 (0.1 N HCl or SGF)</li> <li>pH 4.5 (Acetate Buffer) 3.</li> <li>pH 6.8 (Phosphate Buffer or SIF)</li> </ol> |
| Volume              | 500 mL                                                                            | 500 mL or 900 mL                                                                                                            |
| Rotation Speed      | 75 rpm                                                                            | 75 rpm (or 100 rpm to prevent cone formation)                                                                               |
| Temperature         | 37 ± 0.5 °C                                                                       | 37 ± 0.5 °C                                                                                                                 |
| Sampling Times      | 30 minutes                                                                        | 5, 10, 15, 20, 30, 45, 60<br>minutes                                                                                        |
| Analytical Method   | UV-Vis Spectrophotometry (~239 nm)                                                | UV-Vis Spectrophotometry<br>(~240 nm) or HPLC                                                                               |
| Acceptance Criteria | NLT 75% (Q) of the labeled amount dissolved in 30 minutes.                        | Rapidly Dissolving: ≥85%<br>dissolved in ≤ 30 minutes. Very<br>Rapidly Dissolving: ≥85%<br>dissolved in ≤ 15 minutes.       |
| Special Notes       | Use of Teflon-coated paddles is recommended to prevent degradation of amlodipine. | Profile comparison using similarity factor (f2) is required if the product is not "very rapidly dissolving".                |

# Experimental Protocols Protocol 1: USP Compendial Method

This protocol is aligned with the official monograph for **Amlodipine Besylate** Tablets in the United States Pharmacopeia.



- 1. Reagents and Equipment:
- Amlodipine Besylate Reference Standard (RS)
- 0.01 N Hydrochloric Acid (HCl)
- USP Apparatus 2 (Paddles), with 6 vessels and Teflon-coated paddles
- Water bath maintained at 37 ± 0.5 °C
- UV-Vis Spectrophotometer
- 1-cm quartz cuvettes
- · Volumetric flasks and pipettes
- 0.45-μm syringe filters
- 2. Dissolution Medium Preparation (0.01 N HCl):
- Pipette 8.3 mL of concentrated HCl into a 10-liter carboy containing deaerated, purified water.
- Mix thoroughly. Verify the pH is approximately 2.
- 3. Standard Solution Preparation:
- Prepare a standard solution of USP Amlodipine Besylate RS in the dissolution medium (0.01 N HCl) to obtain a known concentration similar to that expected from the tablet in the vessel.
- 4. Dissolution Procedure:
- Set up the dissolution apparatus. Place 500 mL of the dissolution medium into each of the 6
  vessels.
- Equilibrate the medium to 37 ± 0.5 °C.
- Carefully drop one Amlodipine Besylate tablet into each vessel.



- Immediately start the apparatus at a rotation speed of 75 rpm.
- After 30 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
- Filter the samples immediately through a 0.45-µm filter, discarding the first few mL of the filtrate.
- 5. Sample Analysis (UV Spectrophotometry):
- Measure the absorbance of the filtered sample solutions and the Standard solution at the wavelength of maximum absorbance (approximately 239 nm) using the dissolution medium as the blank.
- Calculate the percentage of the labeled amount of amlodipine dissolved using the standard formula.
- 6. Acceptance Criteria:
- For Stage 1 (S1), the amount of active ingredient dissolved from each of the 6 tablets is not less than 75% (Q) of the labeled amount.

#### **Protocol 2: BCS-Based Biowaiver Method**

This multi-condition protocol is used to support biowaiver applications for generic drug products by demonstrating dissolution similarity to a reference product across the physiological pH range.

- 1. Reagents and Equipment:
- Same as Protocol 1, with the addition of reagents for buffer preparation (sodium acetate, acetic acid, monobasic potassium phosphate, sodium hydroxide).
- 2. Dissolution Media Preparation:
- pH 1.2 Medium: 0.1 N HCl.



- pH 4.5 Acetate Buffer: Prepare a buffer solution using sodium acetate and acetic acid, and adjust the pH to 4.5.
- pH 6.8 Phosphate Buffer: Prepare a buffer solution using monobasic potassium phosphate and sodium hydroxide, and adjust the pH to 6.8.
- 3. Dissolution Procedure:
- The procedure is conducted separately for each of the three dissolution media (pH 1.2, 4.5, and 6.8).
- For each medium, place 12 dosage units of the test product and 12 units of the reference product in separate runs.
- Set up the dissolution apparatus. Place 900 mL of the selected dissolution medium into each vessel.
- Equilibrate the medium to 37 ± 0.5 °C.
- Drop one tablet into each vessel and immediately start the apparatus at 75 rpm.
- Withdraw samples at 5, 10, 15, 20, 30, 45, and 60 minutes. Replace the volume of withdrawn sample with fresh, pre-warmed medium.
- Filter samples immediately through a 0.45-µm filter.
- 4. Sample Analysis:
- Analyze the samples as described in Protocol 1 (UV-Vis) or using a validated HPLC method.
- 5. Acceptance Criteria:
- The product is considered "very rapidly dissolving" if ≥85% of the labeled amount is dissolved within 15 minutes in all three media. In this case, profile comparison is not necessary.
- The product is considered "rapidly dissolving" if ≥85% is dissolved within 30 minutes in all three media.



• If the criteria for "very rapidly dissolving" are not met, a similarity factor (f2) calculation is required to compare the dissolution profiles of the test and reference products. An f2 value between 50 and 100 indicates similarity.

### **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. dissolutiontech.com [dissolutiontech.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. uspnf.com [uspnf.com]
- 4. drugfuture.com [drugfuture.com]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vitro Dissolution Testing for Amlodipine Besylate Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192989#in-vitro-dissolution-testing-protocols-for-amlodipine-besylate-tablets]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com